molecular formula C14H16N2O6S B1242592 Asparenomycin CAS No. 76466-24-5

Asparenomycin

Cat. No.: B1242592
CAS No.: 76466-24-5
M. Wt: 340.35 g/mol
InChI Key: KJQZKTFSANMFQJ-LUFSYTLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asparenomycin is a carbapenem antibiotic produced by the bacterium Streptomyces tokunonensis and Streptomyces argenteolus. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. This compound is characterized by its unique carbapenem structure, which includes a hydroxyisopropylidene group on the β-lactam ring .

Chemical Reactions Analysis

Types of Reactions: Asparenomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its antibacterial properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions include modified carbapenem derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy against resistant bacterial strains .

Scientific Research Applications

Asparenomycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the biosynthesis of carbapenem antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms. In medicine, this compound is explored for its potential use in treating bacterial infections, especially those caused by resistant strains. In industry, it is used in the development of new antibiotics and antimicrobial agents .

Mechanism of Action

Asparenomycin exerts its antibacterial effects by inhibiting bacterial cell wall biosynthesis. It binds to penicillin-binding proteins (PBPs) and prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria . The molecular targets of this compound include various PBPs, and its action involves disrupting the normal functioning of these proteins .

Comparison with Similar Compounds

Properties

CAS No.

76466-24-5

Molecular Formula

C14H16N2O6S

Molecular Weight

340.35 g/mol

IUPAC Name

(5R,6E)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23-/m1/s1

InChI Key

KJQZKTFSANMFQJ-LUFSYTLSSA-N

SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

Isomeric SMILES

C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)[S@](=O)/C=C/NC(=O)C)/CO

Canonical SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

Synonyms

asparenomycin
asparenomycin A
asparenomycin B
asparenomycin C

Origin of Product

United States

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